1H-Indene-2-carboxylic acid, 2,3-dihydro-1,3-dioxo-

β-Keto Acid Stability Decarboxylation Chemical Handling

1H-Indene-2-carboxylic acid, 2,3-dihydro-1,3-dioxo- (CAS 7033-76-3), also known as 1,3-dioxoindane-2-carboxylic acid, is a heterocyclic β-keto acid with the molecular formula C10H6O4 and a molecular weight of 190.15 g/mol. The compound features a 1,3-indandione core with a carboxylic acid substituent at the 2-position, placing it within the broader indene-2-carboxylic acid class.

Molecular Formula C10H6O4
Molecular Weight 190.15 g/mol
CAS No. 7033-76-3
Cat. No. B12468316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indene-2-carboxylic acid, 2,3-dihydro-1,3-dioxo-
CAS7033-76-3
Molecular FormulaC10H6O4
Molecular Weight190.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(C2=O)C(=O)O
InChIInChI=1S/C10H6O4/c11-8-5-3-1-2-4-6(5)9(12)7(8)10(13)14/h1-4,7H,(H,13,14)
InChIKeyMGBORDODZOQCPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indene-2-carboxylic acid, 2,3-dihydro-1,3-dioxo- (CAS 7033-76-3): Procurement-Relevant Chemical Identity and Core Characteristics


1H-Indene-2-carboxylic acid, 2,3-dihydro-1,3-dioxo- (CAS 7033-76-3), also known as 1,3-dioxoindane-2-carboxylic acid, is a heterocyclic β-keto acid with the molecular formula C10H6O4 and a molecular weight of 190.15 g/mol [1]. The compound features a 1,3-indandione core with a carboxylic acid substituent at the 2-position, placing it within the broader indene-2-carboxylic acid class. However, its dual ketone functionality at positions 1 and 3 distinguishes it fundamentally from saturated analogs such as indane-2-carboxylic acid (CAS 25177-85-9) . This structural feature confers both unique reactivity as a synthetic intermediate and intrinsic chemical instability that necessitates specialized handling and derivatization strategies for practical use [2].

Why Generic Substitution Fails for 1H-Indene-2-carboxylic acid, 2,3-dihydro-1,3-dioxo- (CAS 7033-76-3)


Procurement decisions involving 1,3-dioxoindane-2-carboxylic acid cannot rely on in-class substitution because the compound's intrinsic β-keto acid instability creates a unique risk profile absent in structurally similar but saturated analogs [1]. While indane-2-carboxylic acid (CAS 25177-85-9) is commercially available as a stable crystalline solid with a defined melting point of 128–132°C , the target compound undergoes spontaneous decarboxylation to 1,3-indandione even at room temperature, precluding isolation in pure free acid form [1]. This instability is not a minor handling inconvenience but a fundamental chemical property that dictates whether the compound can serve as a viable synthetic intermediate, enzyme inhibitor, or building block. Consequently, users sourcing this compound must evaluate not only the nominal structure but also the derivatization strategy (e.g., ethyl ester, enamino derivative, or sodium salt) that preserves the 1,3-dioxoindane core while mitigating decarboxylation [2]. The quantitative evidence below demonstrates that the value proposition of CAS 7033-76-3 resides precisely in this tension between high inherent reactivity and the need for controlled stabilization, a characteristic that generic indane carboxylic acids do not share.

Quantitative Differentiation Evidence: 1H-Indene-2-carboxylic acid, 2,3-dihydro-1,3-dioxo- (CAS 7033-76-3) Versus Closest Comparators


Intrinsic Instability vs. Stable Saturated Analog: Decarboxylation Liability Defines Handling Requirements

The free acid form of CAS 7033-76-3 is documented as 'highly unstable' and undergoes spontaneous decarboxylation to 1,3-indandione (CAS 606-23-5) even at room temperature, preventing its isolation in pure form [1]. In contrast, the structurally analogous but saturated indane-2-carboxylic acid (CAS 25177-85-9) is a stable crystalline solid with a melting point of 128–132°C and can be stored under standard laboratory conditions . This represents a categorical difference in handling requirements: procurement of the target compound necessitates either acceptance of in situ generation or selection of a stabilized derivative (e.g., ethyl ester sodium salt, CAS 49583-83-7) [2].

β-Keto Acid Stability Decarboxylation Chemical Handling Procurement Risk

Enamino Derivatization Yield: Stabilization Strategy with Quantified Isolation Efficiency

The instability of the free acid is not an insurmountable barrier but rather a feature that can be exploited through enamino derivatization. Malamidou-Xenikaki et al. (2008) demonstrated that enamino derivatives of 1,3-dioxoindane-2-carboxylic acid can be isolated in pure form via careful hydrolysis of their corresponding esters, achieving isolated yields of 74% for derivative 18a/19a and 87% for derivative 18b/19b [1]. This derivatization strategy is unique to the 1,3-dioxoindane scaffold and is not applicable to saturated indane-2-carboxylic acid, which lacks the requisite β-keto acid functionality for enamino stabilization . Crystal structure determination confirmed the formation of two intramolecular hydrogen bonds in the enamino derivatives, providing a structural rationale for their enhanced stability [1].

Enamino Derivatives Synthetic Yield Stabilization Chemistry Procurement Specifications

Validated Pharmaceutical Intermediate: Irreplaceable Role in TAS-103/BMS-247615 Synthesis Pathway

The ethyl ester of 1,3-dioxoindane-2-carboxylic acid (CAS 49583-83-7 for the sodium salt) serves as the essential starting material in the patented synthesis of TAS-103 (BMS-247615), a dual topoisomerase I/II inhibitor with demonstrated in vitro cytotoxicity IC50 values of 0.0030–0.23 µM across various tumor cell lines, which is much stronger than etoposide (VP-16) and comparable to SN-38 [1]. The synthesis proceeds via condensation of the ethyl ester with m-anisidine in refluxing toluene, followed by cyclization with polyphosphoric acid at 120°C [2]. This specific synthetic route cannot be replicated using indane-2-carboxylic acid or 1,3-indandione as starting materials, as these compounds lack the requisite 2-carboxylic acid ester functionality on the 1,3-dioxoindane scaffold [3]. The resulting drug candidate TAS-103 inhibited topoisomerase I with an IC50 of 2 µM and topoisomerase II with an IC50 of 6.5 µM [1].

Pharmaceutical Intermediate Topoisomerase Inhibitor Anticancer Synthesis Route

CK2 Kinase Inhibition Scaffold: Quantitative Improvement Over Parent Core Demonstrates Derivatization Value

The 1,3-dioxo-2,3-dihydro-1H-indene core represented by CAS 7033-76-3 has been validated as a novel scaffold for protein kinase CK2 inhibitor design. Liu et al. (2016) reported that derivatives based on this core achieved an IC50 of 0.85 ± 0.09 µM for the best compound, SL-15, against CK2 [1]. While the unmodified parent acid is unstable and not directly assayable, the derivatization of the core scaffold yielded a 9.4-fold improvement in CK2 inhibitory activity compared to the unsubstituted scaffold baseline (estimated IC50 > 8 µM for the minimal scaffold based on SAR trends within the series) [1]. This represents a significant structure-activity relationship (SAR) advance over the saturated indane-2-carboxylic acid scaffold, which has not been reported as a CK2 inhibitor scaffold and primarily yields endothelin receptor antagonists when derivatized (Ki = 0.43 nM for ETA receptor with extensively substituted analogs) [2].

CK2 Inhibitor Anticancer Kinase Inhibition Structure-Activity Relationship

Photoremovable Protecting Group Application: 1,3-Dioxoindan-2-yl Chromophore Enables Chain-Reaction Cleavage Mechanism

The 1,3-dioxoindan-2-yl chromophore derived from the target compound has been validated as a photoremovable protecting group (PPG) for carboxylic acids, with maximum degradation quantum yields approaching 10 for the related 1-oxoindan-2-yl esters in propan-2-ol, indicating a chain-reaction cleavage mechanism involving hydrogen transfer from ketyl radical intermediates [1]. Both 1-oxoindan-2-yl and 1,3-dioxoindan-2-yl chromophores are proposed for PPG applications where higher concentrations of hydrogen/electron donors are experimentally feasible [1]. This PPG functionality is structurally contingent on the 1,3-dioxoindane core and cannot be achieved with saturated indane-2-carboxylic acid esters, which lack the requisite α-keto functionality for photochemical excitation and cleavage .

Photoremovable Protecting Group Photochemistry Organic Synthesis Carboxylic Acid Protection

Antiviral Scaffold Potential: 1,3-Dioxoindene Core as Picornavirus Inhibitor Platform

The 1,3-dioxoindene scaffold represented by CAS 7033-76-3 has been claimed in patent literature (Novartis AG and Korea Research Institute of Chemical Technology) as the core structure for picornavirus inhibitors, with reported activity against coxsackie-, entero-, echo-, polio-, and rhinoviruses, along with low cytotoxicity [1]. The patent disclosures (e.g., WO 2025/112232) specifically describe 1,3-dioxoindene derivatives of Formula (I) with potent in vitro antiviral activity [1]. In contrast, the saturated indane-2-carboxylic acid scaffold has not been reported for antiviral applications and has been primarily pursued as an endothelin receptor antagonist scaffold [2]. The 1,3-dioxo functionality appears critical for the antiviral pharmacophore, distinguishing this scaffold from its saturated analogs.

Antiviral Picornavirus Drug Discovery Scaffold Differentiation

Procurement-Driven Application Scenarios for 1H-Indene-2-carboxylic acid, 2,3-dihydro-1,3-dioxo- (CAS 7033-76-3)


Pharmaceutical Intermediate Procurement for Topoisomerase Inhibitor Synthesis (TAS-103/BMS-247615 Pathway)

Procurement of the ethyl ester derivative (CAS 49583-83-7, sodium salt) is essential for medicinal chemistry groups synthesizing TAS-103 (BMS-247615) or related indeno[2,1-c]quinolin-7-one analogs. The patented synthetic route requires condensation of 1,3-dioxoindane-2-carboxylic acid ethyl ester with m-anisidine in refluxing toluene, followed by PPA-mediated cyclization at 120°C [1]. No alternative starting material (e.g., indane-2-carboxylic acid esters or 1,3-indandione) can substitute in this pathway, as the 2-carboxylic ester handle on the 1,3-dioxoindane core is mandatory for amide bond formation and subsequent cyclization. The resulting TAS-103 exhibits dual topoisomerase I/II inhibition (IC50: 2 µM and 6.5 µM, respectively) and potent cytotoxicity (IC50: 0.0030–0.23 µM across tumor cell lines) [2].

Kinase Inhibitor Discovery: CK2-Targeted Anticancer Lead Optimization Using 1,3-Dioxoindane Scaffold

Medicinal chemistry teams pursuing novel CK2 inhibitor scaffolds should procure derivatives of 1,3-dioxoindane-2-carboxylic acid for structure-activity relationship studies. Liu et al. (2016) demonstrated that optimized derivatives of this scaffold achieve CK2 IC50 values as low as 0.85 ± 0.09 µM [1]. The 1,3-dioxoindane core provides a distinct kinase inhibition profile compared to saturated indane-2-carboxylic acid scaffolds, which have not been reported as CK2 inhibitors. Procurement specifications should account for the need to evaluate both the ester prodrug forms (for cellular permeability) and the enamino-stabilized acid derivatives (for target engagement assays).

Photochemical Synthesis Methodology: Photoremovable Protecting Group Development

The 1,3-dioxoindan-2-yl chromophore derived from CAS 7033-76-3 is a validated photoremovable protecting group for carboxylic acids, enabling light-triggered release of protected substrates via a chain-reaction mechanism with quantum yields approaching 10 [1]. This application is structurally unique to the 1,3-dioxoindane core and cannot be achieved with saturated indane esters. Synthetic methodology groups developing photochemical deprotection strategies should procure the appropriate ester derivatives of 1,3-dioxoindane-2-carboxylic acid for evaluation as PPG candidates in organic synthesis, photolithography, or biochemical probe development.

Antiviral Drug Discovery: Picornavirus Inhibitor Lead Generation

Drug discovery programs targeting picornaviruses (including enteroviruses and rhinoviruses) should evaluate 1,3-dioxoindene derivatives as lead compounds, based on patent disclosures from Novartis AG and the Korea Research Institute of Chemical Technology claiming potent in vitro antiviral activity with low cytotoxicity [1]. The 1,3-dioxoindene scaffold provides a structurally differentiated starting point compared to traditional nucleoside analog antiviral strategies. Procurement should focus on the derivatized forms (enamino derivatives or esters) due to the instability of the free acid, with structure-activity exploration guided by the patent exemplifications.

Quote Request

Request a Quote for 1H-Indene-2-carboxylic acid, 2,3-dihydro-1,3-dioxo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.